N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide
Description
Properties
IUPAC Name |
N-[4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-21(18-12-6-2-7-13-18)24-22-23-20(17-10-4-1-5-11-17)19(27-22)16-25-14-8-3-9-15-25/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAOGSALQVPIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The final step often involves the coupling of the thiazole derivative with benzoyl chloride to form the benzamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may yield the corresponding thiazolidine derivatives .
Scientific Research Applications
N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Similar structure but lacks the thiazole ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzothiazole ring instead of a thiazole ring.
Uniqueness
N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its combination of a thiazole ring, piperidine moiety, and benzamide group, which confer distinct chemical and biological properties .
Biological Activity
N-[(2Z)-4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step reaction involving the formation of thiazole rings and subsequent modifications to introduce the piperidine and phenyl groups. The synthesis process often employs various reagents and solvents to optimize yield and purity.
Biological Activity
1. Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. In a comparative study, the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
2. Anticancer Properties
Research indicates that thiazole-containing compounds possess anticancer activity. A study focused on the cytotoxic effects of similar benzamide derivatives revealed that they inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis via modulation of apoptotic pathways .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-chlorophenyl)thiazole derivative | MCF-7 (Breast) | 12.5 |
| N-(phenyl)thiazole derivative | PC3 (Prostate) | 10.0 |
| N-[(2Z)-4-phenyl...benzamide | HeLa (Cervical) | 15.0 |
3. Enzyme Inhibition
Thiazole derivatives have also been investigated for their ability to inhibit key enzymes involved in disease processes. For example, studies have shown that N-[(2Z)-4-phenyl...benzamide inhibits tyrosinase activity, which is crucial in melanin biosynthesis. The inhibition constant was determined to be 0.016 µM, indicating strong binding affinity .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | (µM) |
|---|---|---|
| N-(4-chlorophenyl)thiazole derivative | Tyrosinase | 0.020 |
| N-(phenyl)thiazole derivative | Cholinesterase | 0.015 |
| N-[(2Z)-4-phenyl...benzamide | Tyrosinase | 0.016 |
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction
The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death.
2. Enzyme Interaction
The structure of the compound allows it to interact effectively with enzyme active sites, particularly in tyrosinase inhibition, which is critical for therapeutic applications in skin disorders.
3. Antimicrobial Mechanism
The antimicrobial effects are hypothesized to arise from disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Q & A
Q. Critical factors :
- Solvent choice : Pyridine enhances nucleophilicity in amidation steps but may require post-reaction neutralization .
- Catalysts : Use of triethylamine or DMAP improves reaction efficiency in coupling steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) ensures purity .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?
Answer:
Discrepancies often arise from:
- Tautomerism : The thiazol-2(3H)-ylidene group exhibits keto-enol tautomerism, leading to variable NMR shifts. Use deuterated DMSO or CDCl3 to stabilize specific tautomers .
- Impurity peaks : Residual solvents (e.g., pyridine) or byproducts (e.g., unreacted benzoyl chloride) may appear in spectra. Compare experimental data with computational predictions (DFT-based NMR simulations) .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NOE or coupling constants .
What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes) in computational studies?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., PFOR enzyme). Focus on hydrogen bonding between the benzamide carbonyl and active-site residues .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
- Pharmacophore mapping : Identify critical features (e.g., piperidinylmethyl hydrophobicity, thiazole aromaticity) for activity against kinases or antimicrobial targets .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Modify substituents :
- Piperidine ring : Replace with morpholine or azepane to alter lipophilicity and bioavailability .
- Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
- Bioisosteric replacements : Substitute the thiazole core with oxazole or imidazole to probe steric and electronic effects .
- Activity cliffs : Use QSAR models to predict activity changes from minor structural modifications (e.g., methyl vs. ethyl groups) .
What methodological challenges arise in assessing the compound’s metabolic stability and pharmacokinetics (PK)?
Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Low stability may require prodrug strategies .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates to predict drug-drug interactions .
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate logP, BBB permeability, and P-gp efflux risks .
How do steric and electronic effects influence the compound’s reactivity in further derivatization?
Answer:
- Steric hindrance : The piperidinylmethyl group may limit access to electrophilic sites (e.g., thiazole C-5). Use bulky bases (e.g., DIPEA) to deprotonate and activate positions .
- Electronic effects : The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution at C-2. Introduce directing groups (e.g., -NH2) for regioselective functionalization .
What experimental and computational approaches validate the compound’s tautomeric forms in solution?
Answer:
- VT-NMR : Variable-temperature NMR in DMSO-<i>d</i>6 can detect tautomeric equilibria by observing coalescence of proton signals .
- IR spectroscopy : Compare carbonyl (C=O) and enolic (O-H) stretches to identify dominant tautomers .
- DFT calculations : Compute relative energies of tautomers and predict Boltzmann distributions at room temperature .
How can researchers mitigate synthetic byproducts (e.g., dimerization) during large-scale production?
Answer:
- Dilution effects : Conduct reactions under high dilution to minimize intermolecular side reactions (e.g., dimerization via Mannich intermediates) .
- Protecting groups : Temporarily block reactive sites (e.g., thiazole NH with Boc groups) during functionalization .
- Flow chemistry : Use microreactors to control residence time and suppress byproduct formation .
What are the implications of crystal packing and hydrogen-bonding motifs on the compound’s physicochemical properties?
Answer:
- Hydrogen bonding : Centrosymmetric dimers via N-H⋯N interactions (e.g., thiazole NH to piperidine N) enhance solubility via polar surface area .
- Crystal packing : Non-classical C-H⋯O/F interactions stabilize polymorphs with distinct melting points and dissolution rates .
How do researchers reconcile conflicting bioactivity data (e.g., IC50 values) across different assay conditions?
Answer:
- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase assays) and consistent ATP concentrations .
- Solvent effects : DMSO concentration >1% may denature proteins; use lower concentrations and validate with vehicle controls .
- Data meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability and identify outlier datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
